Etravirine hydrobromide

Vue d'ensemble

Description

Etravirine hydrobromide is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is marketed under the brand name Intelence and is known for its ability to inhibit the reverse transcriptase enzyme, thereby preventing the replication of HIV-1 . This compound is particularly effective against HIV strains that have developed resistance to first-generation NNRTIs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of etravirine involves multiple steps, primarily focusing on the formation of the diarylpyrimidine core. One of the key synthetic routes includes the use of halogenated pyridines as starting materials. The process involves several steps of halogenation, amination, and coupling reactions . Another method utilizes 4-guanidinobenzonitrile as a starting material or intermediate .

A practical synthesis method involves microwave-promoted amination, which significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . This method is scalable and can be used for industrial production, thereby reducing the production costs.

Industrial Production Methods

Industrial production of etravirine hydrobromide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Etravirine hydrobromide undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogenating agents like bromine and chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehalogenated products .

Applications De Recherche Scientifique

Etravirine is an antiretroviral medication used to treat HIV-1 infection . It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), directly inhibiting the reverse transcriptase enzyme, which is essential for HIV-1 replication, by binding to it and blocking DNA-dependent and RNA-dependent polymerase activity . Etravirine does not inhibit human DNA polymerase alpha, beta, or gamma . It is marketed under the brand name Intelence by Janssen, a subsidiary of Johnson & Johnson .

Clinical Use and Approval

Etravirine is approved for treating HIV-1 infection in treatment-experienced patients . In the United States, it is approved for patients aged two years and older, while in the European Union, it is indicated for those aged six years and older, in combination with a boosted protease inhibitor and other antiretrovirals . Etravirine was approved by the US FDA in January 2008 for individuals with resistance to other drugs, marking it as the 30th anti-HIV drug approved in the US and the first in that year . It also gained approval in Canada in April 2008 .

Resistance and Efficacy

Etravirine is effective against HIV with mutations that confer resistance to first-generation NNRTIs . Clinical studies have shown the benefits of adding etravirine to an optimized background regimen for patients with virologic failure and multidrug-resistant HIV .

Pharmacokinetics

Maximum oral absorption of etravirine is achieved within 2.5 to 4 hours . However, administration under fasting conditions can decrease systemic exposure by nearly 50% compared to post-meal administration . The drug is highly protein-bound (99.9%) and has a relatively long elimination half-life of 30-40 hours . Etravirine is metabolized by cytochrome P450 (CYP) isoenzymes, including CYP3A, 2C9, and 2C19, and subsequently glucuronidated .

Adverse Effects

Common side effects include mild to moderate rash, nausea, diarrhea, and peripheral neuropathy . Postmarketing case reports in 2009 led to revisions in warnings and precautions due to Stevens-Johnson Syndrome, toxic epidermal necrolysis, erythema multiforme, and other hypersensitivity reactions .

Etravirine and Bladder Cancer

Research has explored the potential of etravirine in treating bladder cancer . Etravirine has a concentration-dependent effect on bladder cancer cells and may be effective as a standalone treatment or in combination with other drugs like Rilpivirine .

Polymorphs of Etravirine

Etravirine exists in various crystalline forms, including forms A, B, D, E, H, J, K, L, and M . These polymorphs have different properties, such as chemical purity, flowability, solubility, and stability, which can be advantageous for pharmaceutical formulations . For example, crystalline etravirine form B has better wettability and solubility properties .

Co-crystal of Etravirine and Nicotinamide

Mécanisme D'action

Etravirine hydrobromide exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks its DNA-dependent and RNA-dependent polymerase activities, thereby preventing the replication of the virus . Unlike other NNRTIs, this compound can bind to multiple conformations of the enzyme, making it effective against resistant strains .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Efavirenz

- Nevirapine

- Delavirdine

Uniqueness

Etravirine hydrobromide is unique due to its ability to bind to multiple conformations of the reverse transcriptase enzyme, allowing it to remain effective against HIV strains that have developed resistance to other NNRTIs . This makes it a valuable option for patients with treatment-experienced HIV-1 infections.

Propriétés

IUPAC Name |

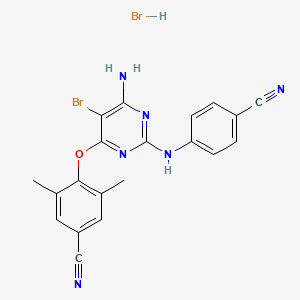

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQIDURPSWCNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.